An In-depth Technical Guide to the Molecular Structure of 6-(4-Methoxyphenyl)hexanoic Acid
An In-depth Technical Guide to the Molecular Structure of 6-(4-Methoxyphenyl)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Methoxyphenyl)hexanoic acid, a derivative of hexanoic acid, presents a chemical scaffold of interest in the fields of medicinal chemistry and materials science. Its structure, combining a lipophilic hexanoic acid chain with a methoxy-substituted phenyl ring, imparts a unique combination of properties that are being explored for various applications. This technical guide provides a comprehensive overview of the molecular structure of 6-(4-Methoxyphenyl)hexanoic acid, including its chemical properties, a proposed synthetic route, and a prospective analysis of its potential biological activities based on its structural motifs. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of arylalkanoic acids.
Table of Contents
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Chemical and Physical Properties
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Molecular Structure and Spectroscopic Analysis
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Proposed Synthesis
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Potential Biological and Pharmaceutical Applications
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References
Chemical and Physical Properties
6-(4-Methoxyphenyl)hexanoic acid has the chemical formula C13H18O3 and a molecular weight of 222.28 g/mol .
| Property | Value | Source |
| CAS Number | 107228-87-5 | [1] |
| Molecular Formula | C13H18O3 | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| Melting Point | 47-49 °C | [2] |
| Predicted Boiling Point | 383.4±25.0 °C | [2] |
| SMILES | O=C(O)CCCCCC1=CC=C(OC)C=C1 | [1][2] |
| InChI | InChI=1S/C13H18O3/c1-16-12-9-7-11(8-10-12)5-3-2-4-6-13(14)15/h7-10H,2-6H2,1H3,(H,14,15) | [3] |
Molecular Structure and Spectroscopic Analysis
The molecular structure of 6-(4-Methoxyphenyl)hexanoic acid consists of a hexanoic acid backbone where the terminal carbon is attached to a 4-methoxyphenyl group. This structure imparts both hydrophobic (the alkyl chain and phenyl ring) and hydrophilic (the carboxylic acid group) characteristics to the molecule.
2D Chemical Structure
Caption: Proposed two-step synthesis of 6-(4-Methoxyphenyl)hexanoic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 5-(4-methoxybenzoyl)pentanoic acid (Friedel-Crafts Acylation)
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To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add glutaric anhydride (1.0 eq).
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Stir the mixture for 15 minutes, then add anisole (1.1 eq) dropwise, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 6-(4-Methoxyphenyl)hexanoic acid (Ketone Reduction)
Two classical methods are suitable for the reduction of the aryl ketone to a methylene group: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions). [4][5][6]The choice of method would depend on the stability of other functional groups in more complex syntheses.
Method A: Clemmensen Reduction [4][5]
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Prepare zinc amalgam by stirring zinc powder with a dilute solution of mercury(II) chloride.
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Add the 5-(4-methoxybenzoyl)pentanoic acid (1.0 eq), concentrated hydrochloric acid, and water to the zinc amalgam.
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Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of hydrochloric acid may be added during the reaction.
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After cooling, decant the aqueous layer and extract with an organic solvent (e.g., toluene).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting crude 6-(4-Methoxyphenyl)hexanoic acid by recrystallization or column chromatography.
Method B: Wolff-Kishner Reduction (Huang-Minlon Modification) [7][8][9]
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To a flask containing diethylene glycol, add 5-(4-methoxybenzoyl)pentanoic acid (1.0 eq), potassium hydroxide (4.0 eq), and hydrazine hydrate (3.0 eq).
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Heat the mixture to reflux for 1-2 hours to form the hydrazone.
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Increase the temperature to allow for the distillation of water and excess hydrazine.
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Continue to heat the reaction mixture at a higher temperature (around 190-200 °C) for 3-4 hours, during which nitrogen gas will evolve.
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Cool the reaction mixture, dilute with water, and acidify with hydrochloric acid to precipitate the product.
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Filter the precipitate, wash with water, and recrystallize to obtain pure 6-(4-Methoxyphenyl)hexanoic acid.
Potential Biological and Pharmaceutical Applications
While there is limited direct research on the biological activities of 6-(4-Methoxyphenyl)hexanoic acid, the structural motifs present in the molecule suggest several areas of potential interest for drug discovery and development.
Anti-inflammatory and Analgesic Properties
Many non-steroidal anti-inflammatory drugs (NSAIDs) are arylalkanoic acids (e.g., ibuprofen, naproxen). The 4-methoxyphenyl group is also found in some compounds with anti-inflammatory properties. For instance, esters of 4-methoxyphenylacetic acid have been investigated as inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory pathways. [10]The combination of the hexanoic acid chain and the methoxyphenyl ring in the target molecule makes it a candidate for investigation as a potential anti-inflammatory agent.
Antimicrobial Activity
Fatty acids, including hexanoic acid, are known to possess antimicrobial properties. The lipophilic nature of the alkyl chain allows for interaction with bacterial cell membranes. The addition of the methoxyphenyl group could modulate this activity and potentially broaden the spectrum of activity or increase potency.
Neurological and Metabolic Research
Derivatives of phenylalkanoic acids have been explored for their effects on the central nervous system and metabolic pathways. For example, 6-phenylhexanoic acid has been used as a model compound in studies related to surface-enhanced Raman scattering and the metabolism of naphthenic acids. [11]The methoxy substitution on the phenyl ring can influence the molecule's ability to cross the blood-brain barrier and interact with various receptors and enzymes. For example, compounds containing a 4-methoxyphenyl group have been developed as selective modulators of metabotropic glutamate receptors (mGluRs), which are important targets for CNS disorders. [12]
Signaling Pathway Modulation
Caption: Hypothetical inhibition of the lipoxygenase pathway.
Conclusion
6-(4-Methoxyphenyl)hexanoic acid is a molecule with a well-defined structure that can be accessed through established synthetic methodologies. While its biological activities have not been extensively studied, its structural similarity to known bioactive compounds suggests potential applications in areas such as anti-inflammatory and antimicrobial research. The in-depth analysis of its molecular structure and predicted spectroscopic properties provided in this guide serves as a valuable resource for researchers interested in exploring the potential of this and related arylalkanoic acids in drug discovery and materials science. Further experimental investigation is warranted to fully elucidate its chemical and biological profile.
References
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Miri, R., et al. (2009). Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors and SAR comparative studies of them. Bioorganic & Medicinal Chemistry, 17(5), 2186-2193. Available from: [Link]
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J&K Scientific LLC. (2025). Wolff-Kishner Reduction. Available from: [Link]
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PubChemLite. 6-(4-methoxyphenyl)hexanoic acid (C13H18O3). Available from: [Link]
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YouTube. (2021). Wolff-Kishner Reduction. Available from: [Link]
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BYJU'S. Clemmensen Reduction. Available from: [Link]
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Wikipedia. Clemmensen reduction. Available from: [Link]
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YouTube. (2020). Wolff Kishner Reduction Mechanism. Available from: [Link]
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Organic Chemistry Portal. Clemmensen Reduction. Available from: [Link]
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Sci-Hub. A Complete and Sustained Clemmensen Reduction Mechanism. Available from: [Link]
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Wenthur, C. J., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). ACS Chemical Neuroscience, 4(9), 1257–1266. Available from: [Link]
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